Cas no 2229343-73-9 (1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol)

1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol
- 1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol
- 2229343-73-9
- EN300-1978525
-
- インチ: 1S/C9H11ClO2/c10-8-2-1-7(12-8)3-4-9(11)5-6-9/h1-2,11H,3-6H2
- InChIKey: DXQZFVAQNFWQNO-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CCC2(CC2)O)O1
計算された属性
- 精确分子量: 186.0447573g/mol
- 同位素质量: 186.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 33.4Ų
1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978525-5g |
1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |
2229343-73-9 | 5g |
$3935.0 | 2023-09-16 | ||
Enamine | EN300-1978525-0.25g |
1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |
2229343-73-9 | 0.25g |
$1249.0 | 2023-09-16 | ||
Enamine | EN300-1978525-5.0g |
1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |
2229343-73-9 | 5g |
$3935.0 | 2023-06-01 | ||
Enamine | EN300-1978525-2.5g |
1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |
2229343-73-9 | 2.5g |
$2660.0 | 2023-09-16 | ||
Enamine | EN300-1978525-10.0g |
1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |
2229343-73-9 | 10g |
$5837.0 | 2023-06-01 | ||
Enamine | EN300-1978525-1.0g |
1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |
2229343-73-9 | 1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1978525-0.1g |
1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |
2229343-73-9 | 0.1g |
$1195.0 | 2023-09-16 | ||
Enamine | EN300-1978525-0.05g |
1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |
2229343-73-9 | 0.05g |
$1140.0 | 2023-09-16 | ||
Enamine | EN300-1978525-0.5g |
1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |
2229343-73-9 | 0.5g |
$1302.0 | 2023-09-16 | ||
Enamine | EN300-1978525-1g |
1-[2-(5-chlorofuran-2-yl)ethyl]cyclopropan-1-ol |
2229343-73-9 | 1g |
$1357.0 | 2023-09-16 |
1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-olに関する追加情報
Chemical Profile of 1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol (CAS No: 2229343-73-9)
1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol, identified by the CAS number 2229343-73-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic alcohols, incorporating both cyclopropane and furan moieties, which are known for their structural rigidity and ability to modulate biological targets effectively. The presence of a 5-chlorofuran-2-yl substituent introduces a region of electrophilic reactivity, making this molecule a promising scaffold for further derivatization and drug development.
The cyclopropane ring in 1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol is particularly significant in medicinal chemistry, as it can engage in favorable interactions with biological macromolecules, including enzymes and receptors. The three-membered ring introduces steric constraints that can fine-tune binding affinities and selectivity, a key consideration in the design of novel therapeutic agents. This structural motif has been extensively studied for its potential to enhance drug-like properties such as solubility, metabolic stability, and cell membrane permeability.
The 5-chlorofuran-2-yl portion of the molecule adds another layer of complexity, providing a site for chemical modification through nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, enabling the synthesis of libraries of analogs for high-throughput screening. The chlorine atom is particularly versatile, serving as both an electrophile in cross-coupling reactions and a bioisostere that can mimic other halogenated aromatic systems found in known drugs.
Recent advancements in computational chemistry have highlighted the potential of 1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol as a lead compound for drug discovery. Molecular docking studies have demonstrated its ability to interact with various protein targets, including those implicated in inflammatory diseases and cancer. The rigid framework of the cyclopropane ring facilitates optimal positioning within binding pockets, while the furan moiety can engage in hydrogen bonding or π-stacking interactions. These features make it an attractive candidate for further optimization.
In vitro studies have begun to explore the pharmacological profile of derivatives derived from 1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol. Initial results suggest that certain analogs exhibit significant inhibitory activity against enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are central to inflammatory pathways. Additionally, preliminary cytotoxicity assays indicate potential applications in oncology, with some derivatives showing selective toxicity toward certain cancer cell lines. These findings underscore the compound's versatility and its potential as a foundation for developing novel therapeutics.
The synthesis of 1-2-(5-chlorofuran-2-yl)ethylcyclopropan-1-ol presents unique challenges due to the sensitivity of both the cyclopropane and furan rings. However, recent methodological improvements have enabled more efficient and scalable production routes. Transition-metal-catalyzed reactions have been particularly valuable in constructing the cyclopropane core, while palladium-catalyzed cross-coupling reactions allow for the introduction of the 5-chlorofuran-2-yl substituent with high regioselectivity. These advances have made it feasible to produce sufficient quantities for detailed biological evaluation.
The growing interest in heterocyclic compounds like 1-(2-(5-chlorofuran)-2-methoxyethyl)cyclopropylmethanol underscores their importance as building blocks in modern drug discovery. The combination of structural rigidity provided by the cyclopropane ring and functional diversity introduced by the furan moiety offers a rich palette for medicinal chemists to explore. As computational tools become more sophisticated and synthetic methodologies continue to evolve, compounds like 1-(4-fluorophenyl)-3-methylbutanone will undoubtedly play a pivotal role in shaping future therapeutic strategies.
Future directions for research on CAS No: 2229343 73 9 include exploring its role in modulating signaling pathways relevant to neurodegenerative diseases. The structural motifs present in this compound are reminiscent of natural products known to interact with neurotransmitter receptors, suggesting potential applications in treating conditions such as Alzheimer's or Parkinson's disease. Additionally, investigating its interactions with bacterial enzymes could open new avenues for antibiotic development.
In conclusion,CAS No 2229343 73 9 represents a compelling example of how structural innovation can drive therapeutic discovery. Its unique combination of cyclopropane and furan moieties provides a versatile scaffold for designing molecules with tailored biological activities. With ongoing research uncovering new synthetic approaches and pharmacological insights,CAS No: 2229343 73 9 is poised to make significant contributions to pharmaceutical development over the coming years.
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